What is trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid?
What is trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid?
An In-Depth Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword
In the landscape of advanced materials, few molecular scaffolds offer the unique combination of structural rigidity, thermal stability, and synthetic versatility as the bicyclohexyl moiety. This guide provides a comprehensive technical overview of a particularly significant derivative: trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. With the CAS Number 65355-33-1, this compound is a cornerstone intermediate in the synthesis of high-performance liquid crystals and other sophisticated organic materials.[1][2] This document is intended for researchers, chemists, and materials scientists engaged in the development of next-generation display technologies, organic electronics, and fine chemicals. Our focus will be on the critical interplay between the molecular structure of this compound and its functional properties, providing both foundational knowledge and practical insights into its synthesis and application.
Molecular Architecture and Physicochemical Identity
At its core, trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is characterized by a rigid bicyclohexyl core. This non-aromatic, saturated ring system imparts a high degree of thermal and chemical stability. The "trans" stereochemistry of the linkage between the two cyclohexane rings is a critical feature, ensuring a linear and rigid molecular shape that is essential for the formation of liquid crystalline phases.
One terminus of the bicyclohexyl core is functionalized with a pentyl group (a five-carbon alkyl chain). This flexible, nonpolar tail plays a crucial role in modulating the melting and clearing points of the resulting liquid crystal materials. The length of this alkyl chain is a key determinant of the mesophase behavior.
At the opposite terminus is a carboxylic acid group. This polar functional group is pivotal for two reasons. Firstly, it provides a reactive handle for further chemical modifications, most commonly esterification, to build more complex liquid crystal molecules.[1] Secondly, the polarity of the carboxylic acid group contributes to the dielectric anisotropy of the final material, a fundamental property for the operation of liquid crystal displays (LCDs).
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in synthesis and material formulation. The data presented below has been compiled from various authoritative sources.
| Property | Value | Source |
| Molecular Formula | C18H32O2 | [2] |
| Molecular Weight | 280.45 g/mol | |
| Appearance | White to almost white crystalline powder | [3][4] |
| Purity | ≥99.5% | [2][4] |
| Boiling Point | 400.2 °C at 760 mmHg | |
| Vapor Pressure | 1.6E-07 mmHg at 25°C | [3] |
| pKa | 4.90 ± 0.10 (Predicted) | [3] |
| Storage | Room temperature, sealed, away from light | [3][5] |
Synthesis and Manufacturing Considerations
The industrial-scale synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a multi-step process that demands precise control over reaction conditions to ensure the desired stereochemistry and high purity. While specific proprietary methods may vary between manufacturers, a general and illustrative synthetic pathway is outlined below. The primary objective is to construct the bicyclohexyl core and then introduce the pentyl and carboxylic acid functionalities.
Generalized Synthetic Workflow
The synthesis often commences with commercially available starting materials, such as cyclohexanones or related derivatives. A key step involves the formation of the bicyclohexyl skeleton, which can be achieved through various coupling reactions. Subsequent functionalization steps are then carried out to introduce the pentyl and carboxyl groups.
A generalized synthetic workflow for the production of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
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Bicyclohexyl Core Synthesis: A common approach involves the reductive coupling of a suitable cyclohexanone precursor. This establishes the C-C bond between the two rings. Careful selection of the reducing agent and reaction conditions is critical to favor the formation of the desired trans-isomer.
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Alkylation: The bicyclohexyl intermediate is then subjected to an alkylation reaction to introduce the pentyl chain. This is often achieved using a Grignard reagent (pentylmagnesium bromide) or a Wittig reaction, which allows for the controlled addition of the five-carbon chain.
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Carboxylation: The final step is the introduction of the carboxylic acid group. This can be accomplished through various methods, such as the carbonation of a Grignard reagent or the oxidation of a precursor functional group (e.g., an aldehyde or a primary alcohol) at the 4-position of the second cyclohexane ring.
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Purification: The crude product is typically purified by recrystallization from a suitable solvent system to achieve the high purity required for liquid crystal applications. Purity is often assessed by techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Applications in Advanced Materials
The primary application of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is as a crucial intermediate in the synthesis of liquid crystal materials.[3][4] Its unique molecular structure directly contributes to the desirable properties of modern liquid crystal displays.
Role in Liquid Crystal Synthesis
This carboxylic acid is a versatile building block for creating a wide range of liquid crystal molecules, particularly esters. The general reaction involves the esterification of the carboxylic acid with a phenolic compound that contains another functional group, such as a cyano or another alkyl group.
The role of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid in the synthesis of liquid crystal esters.
The resulting liquid crystal esters often exhibit:
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High Thermal Stability and a Broad Mesophase Range: The rigid bicyclohexyl core contributes to the thermal stability of the molecule, allowing for a wide operating temperature range for the final display device.[1] This is a significant advantage over older liquid crystal materials based on biphenyl cores, which tend to have lower phase transition temperatures.[3]
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Low Viscosity: The non-aromatic nature of the bicyclohexyl rings generally leads to lower viscosity compared to their aromatic counterparts.[3] Lower viscosity is critical for achieving fast switching times in LCDs, which is essential for high-quality video playback.
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Good Optical Anisotropy: The elongated and rigid structure of the molecules derived from this intermediate leads to significant optical anisotropy (birefringence), a prerequisite for the light-modulating function of LCDs.[1]
Beyond Liquid Crystals
While its primary application is in the liquid crystal industry, the unique properties of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid make it a compound of interest in other areas of materials science. Its rigid, non-aromatic structure could be beneficial in the development of:
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Organic Semiconductors: The defined geometry and stability of the bicyclohexyl system may contribute to improved charge mobility and stability in organic electronic devices.[6]
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Specialty Polymers: Incorporation of this moiety into polymer backbones could lead to materials with enhanced thermal and mechanical properties.
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Fine Chemical Synthesis: It can also be used as a building block in the synthesis of other fine chemicals, including pharmaceuticals and pesticides.[2][3]
Quality Control and Analytical Characterization
Given the stringent performance requirements of the applications, the quality control of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is of utmost importance. Manufacturers typically provide a Certificate of Analysis (CoA) with detailed information on the purity and physical properties of each batch.
Key analytical techniques used for characterization include:
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Gas Chromatography (GC): To determine the purity and identify any volatile impurities.
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High-Performance Liquid Chromatography (HPLC): To quantify the main component and any non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
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Mass Spectrometry (MS): To confirm the molecular weight.
Safety and Handling
According to available safety data, trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a testament to the power of molecular design in materials science. Its carefully crafted structure, featuring a rigid trans-bicyclohexyl core, a flexible pentyl tail, and a reactive carboxylic acid head, makes it an indispensable intermediate in the production of high-performance liquid crystals. The superior properties it imparts—high thermal stability, low viscosity, and a broad mesophase range—have been instrumental in the advancement of liquid crystal display technology. As research continues to push the boundaries of organic electronics and specialty materials, the demand for high-purity, well-characterized intermediates like this will undoubtedly grow. A thorough understanding of its synthesis, properties, and applications is therefore essential for any scientist or engineer working at the forefront of materials innovation.
References
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ChemBK. (2024, April 9). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Retrieved from [Link]
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Hong Jin. (n.d.). Trans-4-pentyl-(1,1-bicyclohexyl)-4-carboxylic Acid (5HHA) CAS 65355-33-1 99.5%. Retrieved from [Link]
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PubChem. (n.d.). (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]
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Watson International Ltd. (n.d.). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1. Retrieved from [Link]
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Xianhua Chem. (n.d.). Trans-4-pentyl-(1.1bicyclohexyl)4-carboxylic acid. Retrieved from [Link]
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